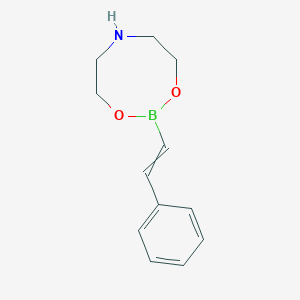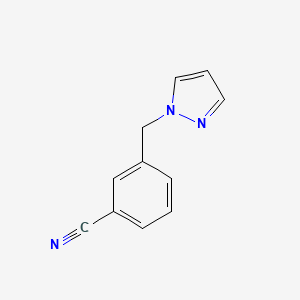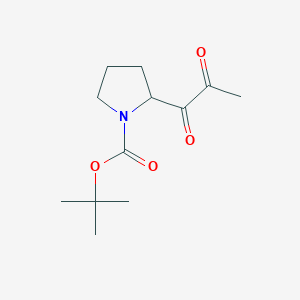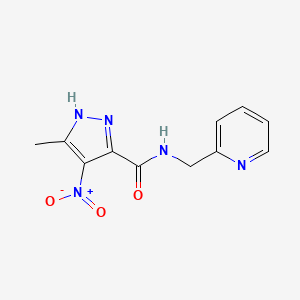![molecular formula C9H7ClO3S2 B13884727 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2 and a molecular weight of 262.73 g/mol . It is a sulfonyl chloride derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and oxygen atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-methoxybenzo[b]thiophene. One common method is the reaction of 5-methoxybenzo[b]thiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl chloride derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and thiol derivatives, depending on the nucleophile used in the substitution reactions .
Wissenschaftliche Forschungsanwendungen
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: This compound has a similar structure but with a chlorine atom and a methyl group instead of a methoxy group.
Thiophene-2-sulfonyl chloride: A simpler sulfonyl chloride derivative of thiophene without the methoxy group.
Uniqueness
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .
Eigenschaften
Molekularformel |
C9H7ClO3S2 |
|---|---|
Molekulargewicht |
262.7 g/mol |
IUPAC-Name |
5-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
HYRUILDENNGLHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)


![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)

![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)


